molecular formula C14H18N2O5S2 B5478865 N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide

N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide

Cat. No.: B5478865
M. Wt: 358.4 g/mol
InChI Key: YNBFFRPYJBPNRT-UHFFFAOYSA-N
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Description

N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonyl groups enhance its solubility and reactivity, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

    Sulindac: Another NSAID with a sulfonyl group.

Uniqueness

N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide is unique due to its combination of methoxy, sulfonyl, and methanesulfonamide groups, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

N-(6-methoxy-4-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S2/c1-21-14-8-13-10(7-11(14)15-22(2,17)18)9-5-4-6-12(9)16(13)23(3,19)20/h7-8,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBFFRPYJBPNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C(CCC3)N(C2=C1)S(=O)(=O)C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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